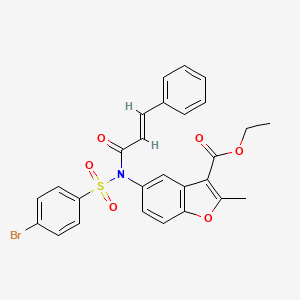

ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate

Description

Ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is a benzofuran-based derivative characterized by a sulfonamide-linked cinnamamido group at the 5-position of the benzofuran core. The compound integrates a 4-bromophenylsulfonyl moiety and a cinnamoyl (phenylpropenoyl) substituent, which confers distinct electronic and steric properties. Key features include:

- Benzofuran scaffold: Provides rigidity and π-conjugation.

- Cinnamamido side chain: Enhances hydrophobicity and may influence biological activity via extended conjugation.

Properties

IUPAC Name |

ethyl 5-[(4-bromophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22BrNO6S/c1-3-34-27(31)26-18(2)35-24-15-12-21(17-23(24)26)29(25(30)16-9-19-7-5-4-6-8-19)36(32,33)22-13-10-20(28)11-14-22/h4-17H,3H2,1-2H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAUQENNCMYLAY-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate has the following chemical formula:

- Molecular Formula : C18H16BrN1O5S

- Molecular Weight : 432.30 g/mol

- CAS Number : 127048856

Structural Characteristics

The structure of this compound features a benzofuran moiety, which is known for its diverse biological properties. The presence of the sulfonamide group and the bromophenyl substituent suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing benzofuran and sulfonamide groups exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly through the modulation of apoptosis and cell cycle regulation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzofuran derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

- Mechanism of Action : It is hypothesized that the sulfonamide group may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Case Study : In a study assessing the anti-inflammatory effects of related compounds, significant reductions in edema were observed in animal models following administration .

Antimicrobial Activity

Preliminary investigations suggest that ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate may possess antimicrobial properties:

- Mechanism of Action : The compound's ability to disrupt bacterial cell membranes or interfere with protein synthesis could explain its antimicrobial effects.

- Case Study : A screening assay indicated moderate activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of apoptosis and cell cycle | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of bacterial membranes |

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate | 5.0 | Anticancer |

| Benzofuran derivative X | 10.0 | Anticancer |

| Sulfonamide derivative Y | 15.0 | Anti-inflammatory |

Scientific Research Applications

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity:

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly through the modulation of apoptosis and cell cycle regulation.

-

Case Studies :

- A study published in the Journal of Medicinal Chemistry demonstrated that similar benzofuran derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range.

- Another investigation highlighted that compounds with similar structures induced apoptosis in HepG2 (liver cancer) cells by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

- Mechanism of Action : It is hypothesized that the sulfonamide group may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Case Study : In a study assessing the anti-inflammatory effects of related compounds, significant reductions in edema were observed in animal models following administration.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

- Mechanism of Action : The compound's ability to disrupt bacterial cell membranes or interfere with protein synthesis could explain its antimicrobial effects.

- Case Study : A screening assay indicated moderate activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of apoptosis and cell cycle | Journal of Medicinal Chemistry |

| Anti-inflammatory | COX inhibition | Animal model studies |

| Antimicrobial | Disruption of bacterial membranes | Screening assays |

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Ethyl 5-(N-((4-bromophenyl)sulfonyl)... | 5.0 | Anticancer |

| Benzofuran derivative X | 10.0 | Anticancer |

| Sulfonamide derivative Y | 15.0 | Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with sulfonamide-functionalized benzofuran derivatives.

Table 1: Structural and Property Comparison

*Estimated based on substituent contributions from analogs.

Substituent Effects on Physicochemical Properties

- Electron-withdrawing vs. electron-donating groups : The 4-bromophenylsulfonyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenylsulfonyl group in (electron-donating). This difference impacts solubility and reactivity; bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets.

- Amide side chains : The cinnamamido group (target compound) introduces a rigid, conjugated system, whereas butyramido () and isonicotinamido () groups offer flexibility or heteroaromaticity, respectively.

Q & A

Q. Key Challenges :

- Steric Hindrance : Bulky substituents (e.g., cinnamamido group) may reduce reaction efficiency. Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to separate regioisomers or unreacted intermediates .

How can X-ray crystallography and computational tools validate the structural integrity of this compound?

Advanced Research Question

Methodology :

Single-Crystal Growth : Recrystallize from a mixed solvent system (e.g., dichloromethane/hexane) to obtain diffraction-quality crystals .

Data Collection : Use a synchrotron or Cu-Kα source (λ = 1.5418 Å) for high-resolution data.

Refinement : Employ SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and occupancy .

Q. Validation Metrics :

| Parameter | Target Value | Example from Evidence |

|---|---|---|

| R-factor | < 0.05 | 0.036 |

| wR-factor | < 0.10 | 0.097 |

| C–C bond accuracy | ±0.004 Å | Mean = 0.004 Å |

Computational Support : Use density functional theory (DFT) to compare calculated vs. experimental bond lengths and angles .

What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Essential Techniques :

Q. Contradiction Resolution :

- Case : Discrepancy between NMR integration and X-ray occupancy.

- Solution : Re-examine reaction stoichiometry and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers design experiments to analyze the compound’s bioactivity and mechanism of action?

Advanced Research Question

Experimental Design :

Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like COX-2 or kinases .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase activity with ATP-competitive probes) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays .

SAR Studies : Synthesize analogs (e.g., varying sulfonyl or cinnamamido groups) to correlate structural features with activity .

What strategies mitigate common impurities during synthesis?

Basic Research Question

Common Impurities :

Q. Purification Workflow :

Liquid-Liquid Extraction : Separate polar vs. non-polar impurities.

Flash Chromatography : Optimize gradient elution for intermediates.

Recrystallization : Use solvent pairs (e.g., EtOAc/hexane) to isolate pure product .

How can researchers reconcile discrepancies between computational predictions and experimental biological data?

Advanced Research Question

Case Study : Predicted high binding affinity (docking score < -9 kcal/mol) but low observed activity in vitro.

Resolution Steps :

Solubility Testing : Assess compound solubility in assay buffer (e.g., PBS) via nephelometry. Poor solubility may mask activity .

Metabolic Stability : Perform microsomal incubation (e.g., human liver microsomes) to check rapid degradation .

Off-Target Effects : Use proteome-wide profiling (e.g., kinase inhibitor bead arrays) to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.